D-Glucose diethyl dithioacetal

Catalog No.
S753085
CAS No.
1941-52-2
M.F
C10H22O5S2
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucose diethyl dithioacetal

CAS Number

1941-52-2

Product Name

D-Glucose diethyl dithioacetal

IUPAC Name

(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol

Molecular Formula

C10H22O5S2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1

InChI Key

BTOYCPDACQXQRS-LURQLKTLSA-N

SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC

Isomeric SMILES

CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC

Organic Synthesis Catalyst

Studies have shown D-Glucose diethyl dithioacetal can act as a homogeneous catalyst in organic synthesis reactions. For instance, research suggests it can efficiently promote the acetylation of galactitol to produce D-arabinose [1]. This demonstrates its potential as a catalyst for the conversion of readily available sugars into valuable chiral building blocks for organic synthesis.

[1] ()

Separation of Stereoisomers

D-Glucose diethyl dithioacetal's ability to interact with chiral molecules makes it useful in separating stereoisomers. Research has explored its application in chromatographic methods to differentiate between D-arabinose and L-arabinose, two stereoisomers of the same sugar [1]. This property could be valuable for purifying specific enantiomers in various research fields.

[1] ()

D-Glucose diethyl dithioacetal is a sulfur-containing derivative of D-glucose, characterized by the presence of two ethyl dithio groups attached to the glucose structure. Its chemical formula is C10H22O5S2C_{10}H_{22}O_{5}S_{2} and it is recognized for its unique properties in synthetic organic chemistry. This compound is of significant interest due to its ability to serve as a precursor for various carbohydrate derivatives and its role in the study of sugar chemistry.

D-Glucose diethyl dithioacetal itself doesn't have a known biological mechanism of action. However, its role lies in protecting specific functionalities on the D-glucose molecule, allowing for targeted modifications and controlled reactivity in organic synthesis [].

  • D-Glucose diethyl dithioacetal is a suspected skin irritant [].
  • It's recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].
  • Specific data on its toxicity or flammability is limited, but it's advisable to handle it with caution due to the presence of sulfur atoms.

  • Deamination: When treated with nitrous acid, it can undergo deamination, leading to the formation of different sugar derivatives .
  • Desulfurization: The compound can be photochemically desulfurized, which involves the removal of sulfur atoms, yielding other carbohydrate derivatives .
  • Acidic Hydrolysis: Under acidic conditions, D-glucose diethyl dithioacetal can hydrolyze to yield free D-glucose and release ethyl thiol .

These reactions highlight its versatility as a synthetic intermediate in carbohydrate chemistry.

The biological activity of D-Glucose diethyl dithioacetal has not been extensively documented, but its derivatives are known to exhibit various biological properties. Compounds derived from D-glucose are often studied for their potential roles in metabolic pathways and their interactions with biological systems. The presence of sulfur may influence the reactivity and biological interactions of this compound, making it a subject of interest for further research.

D-Glucose diethyl dithioacetal can be synthesized through several methods:

  • Fischer Reaction: The original synthesis method involves treating D-glucose with ethanethiol in the presence of hydrochloric acid, which opens the pyranose ring and forms the acyclic dithioacetal .
  • Refluxing with Thiols: Another method includes refluxing D-glucose with thiols under acidic conditions, facilitating the formation of the dithioacetal structure .
  • Modification of Existing Thio Sugars: Various modifications to existing thio sugars can also yield D-glucose diethyl dithioacetal through selective reactions involving sulfur-containing reagents .

D-Glucose diethyl dithioacetal is primarily used in synthetic organic chemistry as a building block for:

  • Synthesis of Deoxy Sugars: It serves as a precursor for synthesizing various deoxy sugar derivatives .
  • Carbohydrate Chemistry Research: The compound is utilized in studies exploring carbohydrate reactivity and transformations.
  • Pharmaceutical Development: Its derivatives may have potential applications in drug development, particularly in designing compounds that mimic natural sugars.

D-Glucose diethyl dithioacetal shares structural similarities with several other thio sugars and carbohydrate derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
D-Mannose diethyl dithioacetalThio sugar derivativeDifferent stereochemistry compared to D-glucose
2-Amino-2-deoxy-D-glucose diethyl dithioacetalAmino sugar derivativeContains an amino group, affecting reactivity
3,4,5,6-Tetra-O-benzoyl-D-glucose diethyl dithioacetalO-benzoyl derivativeMore complex structure due to benzoyl groups

D-Glucose diethyl dithioacetal is unique due to its specific arrangement of sulfur atoms and ethyl groups, which influences its reactivity and potential applications compared to other thio sugars.

XLogP3

-0.7

Other CAS

6748-69-2
5463-33-2
1941-52-2

Dates

Last modified: 08-15-2023

Explore Compound Types